molecular formula C8H10N2OS B1418131 2-(Allylthio)-6-methylpyrimidin-4-ol CAS No. 62459-06-7

2-(Allylthio)-6-methylpyrimidin-4-ol

Cat. No. B1418131
CAS RN: 62459-06-7
M. Wt: 182.25 g/mol
InChI Key: JOFZOGAPEWTUMI-UHFFFAOYSA-N
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Description

2-(Allylthio)-6-methylpyrimidin-4-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains an allylthio group and a methyl group at positions 2 and 6, respectively.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Arylsulfonylated 2-amino-6-methylpyrimidin derivatives, closely related to 2-(Allylthio)-6-methylpyrimidin-4-ol, have been synthesized and analyzed using X-ray diffraction and quantum chemical insights. These studies emphasize the importance of non-covalent interactions in the structural stability of these compounds and their electronic properties (Ali et al., 2021).
  • Applications in Pharmaceutical and Explosive Industries :

    • Derivatives of 6-methylpyrimidin-4-ol, such as 4,6-dihydroxy-2-methylpyrimidine, have found applications in the preparation of high explosives and medicinal products. Studies have focused on developing economical synthesis processes for these derivatives, which are crucial for their industrial applications (Patil et al., 2008).
  • Synthesis of Polyheterocyclic Compounds :

    • Research has been conducted on the palladium-catalyzed polyhetero-claisen rearrangement of 4-allylthiopyrimidin-2(1h)-ones, a process relevant to the synthesis of complex polyheterocyclic compounds. Such research is significant for the development of new pharmaceuticals and other advanced materials (Mizutani et al., 1985).
  • Preliminary Biological Properties Assessment :

    • Studies have been conducted on novel derivatives of 6-methylpyrimidine-4-ol, including those with pyrazole, triazole, and pyridazine moieties, to assess their biological properties. These compounds have shown potential in stimulating plant growth, indicating their applicability in agriculture (Yengoyan et al., 2020).
  • Antimicrobial Activity :

    • Certain derivatives of 6-methyl 2-thiouracil, closely related to 2-(Allylthio)-6-methylpyrimidin-4-ol, have been synthesized and shown to possess significant antibacterial activity. This highlights the potential of these compounds in the development of new antimicrobial agents (Mohammad et al., 2017).

properties

IUPAC Name

4-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h3,5H,1,4H2,2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFZOGAPEWTUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365728
Record name STK273739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylthio)-6-methylpyrimidin-4-ol

CAS RN

62459-06-7
Record name STK273739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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